(3R)-4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Description
The compound (3R)-4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4,4-dimethyl substitution on the pyrrolidine ring. The (3R)-stereochemistry distinguishes it from racemic analogs. This structure is significant in medicinal chemistry, where pyrrolidine scaffolds are often employed for their conformational rigidity and bioactivity.
Properties
IUPAC Name |
(3R)-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-6-8(9(14)15)12(4,5)7-13/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTVRUBGONQZCA-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1C(=O)O)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R)-4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, also known as a derivative of pyrrolidine, has garnered attention due to its potential biological activities. This compound exhibits structural features that suggest possible interactions with biological systems, making it a candidate for pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 231.29 g/mol. The compound's structure includes a pyrrolidine ring with dimethyl and tert-butoxycarbonyl substituents, which may influence its biological properties.
Anticonvulsant Properties
Research indicates that derivatives of pyrrolidine compounds can exhibit anticonvulsant activity. For instance, studies on similar compounds have shown that they possess the ability to modulate neurotransmitter systems involved in seizure activity. This suggests that this compound may have potential applications in treating epilepsy or other seizure disorders.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV inhibitors are important in the management of type 2 diabetes. Compounds structurally related to this compound have shown promising results as DPP-IV inhibitors, with IC50 values below 100 nM. This suggests that the compound may also exhibit similar inhibitory effects, potentially aiding in glucose metabolism regulation and providing therapeutic benefits for diabetic patients .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the pyrrolidine ring and substituents significantly affect the biological activity of these compounds. For example, variations in the alkyl groups attached to the nitrogen atom can enhance or reduce the potency of DPP-IV inhibition . Understanding these relationships is crucial for optimizing the pharmacological profile of this compound.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of pyrrolidine derivatives:
- Anticonvulsant Activity : A study demonstrated that certain pyrrolidine derivatives exhibited significant anticonvulsant effects in animal models, suggesting a mechanism involving GABAergic modulation .
- DPP-IV Inhibition : A series of experiments highlighted the effectiveness of pyrrolidine-based compounds as DPP-IV inhibitors, showcasing their potential role in diabetes management .
Data Table: Biological Activities of Pyrrolidine Derivatives
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in the development of pharmaceutical agents. Its structural characteristics make it a candidate for designing inhibitors targeting specific enzymes and receptors.
1. Anticancer Agents
Research indicates that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. The compound's ability to modify biological pathways associated with tumor growth is under investigation. For example, studies on related compounds have demonstrated their effectiveness in targeting the Epidermal Growth Factor Receptor (EGFR), which is crucial in many cancers .
2. Neuroprotective Effects
Pyrrolidine derivatives are being studied for neuroprotective properties. Initial findings suggest that (3R)-4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid may help in mitigating neurodegenerative diseases by modulating neurotransmitter systems .
Organic Synthesis
In organic chemistry, the compound serves as a versatile building block for synthesizing more complex molecules.
1. Chiral Auxiliaries
The compound's chiral nature allows it to act as a chiral auxiliary in asymmetric synthesis. This application is particularly valuable in producing enantiomerically pure compounds, which are essential in pharmaceuticals .
2. Reaction Intermediates
It can also function as an intermediate in various synthetic pathways, facilitating the formation of other functional groups or complex structures through reactions such as nucleophilic substitution or cyclization .
Biochemical Applications
The biochemical implications of this compound are significant.
1. Enzyme Inhibition Studies
Studies have indicated that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, its interaction with enzymes like proteases or kinases could lead to new therapeutic strategies for metabolic disorders .
2. Drug Delivery Systems
Research into drug delivery systems has suggested that the compound could be incorporated into nanoparticles or liposomes to enhance the bioavailability of poorly soluble drugs, improving their therapeutic efficacy .
Case Studies
Several case studies highlight the potential applications of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Impact on Yield and Purity :
- Trifluoromethylphenyl ureido groups (e.g., compounds in ) correlate with higher purity (>99%) and moderate yields (63–68%).
- Pyridyl or simple phenyl substituents (e.g., ) result in lower purity (79%) and yield (49%), suggesting steric or electronic effects influence synthetic efficiency.
- The target compound’s Boc group may enhance stability compared to 1-methyl analogs, though synthetic data are unavailable.
Stereochemical Considerations :
- The target compound’s (3R)-configuration contrasts with racemic (±)-(3R,4S) analogs in the evidence. Enantiopure derivatives often exhibit distinct pharmacokinetic profiles, though biological data are absent in the provided sources.
Functional Group Variations :
- The 5-oxo derivative () lacks the 4,4-dimethyl and Boc groups, highlighting structural divergence. Such modifications alter lipophilicity and hydrogen-bonding capacity, critical for target engagement.
Research Findings and Trends
- Synthetic Efficiency : Ureido-linked aromatic groups (e.g., trifluoromethylphenyl) improve purity, possibly due to enhanced crystallization or reduced side reactions .
- Comparative Biological Data: While immunostimulatory studies in focus on unrelated glycolipids, they underscore the importance of substituent-driven activity differences—a principle applicable to pyrrolidine derivatives.
Q & A
Q. Q1. What are the standard synthetic routes for synthesizing (3R)-4,4-Dimethyl-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. For example:
- Step 1: Protection of the amine group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., potassium carbonate in acetonitrile) .
- Step 2: Methylation or dimethylation at the 4-position using methyl iodide and a strong base (e.g., LDA) .
- Step 3: Carboxylic acid formation via hydrolysis of ester intermediates under acidic or basic conditions .
Characterization:
Q. Q2. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and eye protection are mandatory due to potential skin/eye irritation .
- Ventilation: Use fume hoods to avoid inhalation of fine particulates .
- Storage: Store in a cool, dry place away from oxidizing agents. Stability data indicate no decomposition under inert atmospheres .
Advanced Research Questions
Q. Q3. How can reaction yields be optimized in multi-step syntheses involving sterically hindered pyrrolidine derivatives?
Methodological Answer: Key strategies include:
- Catalyst Selection: Palladium catalysts (e.g., Pd(OAc)₂) improve coupling reactions in sterically challenging environments .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or 1,4-dioxane) enhance solubility of intermediates .
- Temperature Control: Stepwise heating (e.g., 40°C → 100°C) minimizes side reactions during cyclization .
Example Reaction Conditions Table:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | HCl/1,4-dioxane, 25 h, 20–50°C | 85% | |
| 2 | K₂CO₃/MeCN, 72 h, 20°C | 90% |
Q. Q4. How should researchers resolve contradictions in spectroscopic data for structurally similar intermediates?
Methodological Answer:
- NMR Analysis: Compare coupling constants (e.g., J = 8.4 Hz for axial vs. equatorial protons) to confirm stereochemistry .
- X-ray Crystallography: Use single-crystal diffraction to resolve ambiguities in regiochemistry .
- Computational Validation: DFT calculations (e.g., Gaussian 16) predict NMR shifts and verify assignments .
Case Study:
In , δ 2.56 ppm (s, 3H) for a methyl group adjacent to a trifluoromethylpyridine ring was misassigned until cross-validated with ESIMS ([M+1] = 311.1) .
Q. Q5. What computational methods predict the reactivity of the tert-butoxycarbonyl (Boc) group under acidic conditions?
Methodological Answer:
- pKa Calculations: Tools like MarvinSketch estimate Boc deprotection thresholds (e.g., pH < 2 for HCl-mediated cleavage) .
- Molecular Dynamics (MD): Simulate Boc group stability in aqueous/organic solvent mixtures .
- DFT Studies: Analyze transition states for acid-catalyzed cleavage mechanisms (e.g., protonation at the carbonyl oxygen) .
Q. Q6. How can researchers design analogs to probe the role of the 4,4-dimethyl group in biological activity?
Methodological Answer:
- Analog Synthesis: Replace dimethyl with spirocyclic or fluorinated groups to assess steric/electronic effects .
- Biological Assays: Test analogs against target enzymes (e.g., proteases) to correlate structure-activity relationships (SAR) .
- Pharmacokinetic Studies: Use LC-MS/MS to measure metabolic stability of analogs in microsomal preparations .
Data Contradiction Analysis
Q. Q7. How to address discrepancies in reported melting points or solubility data for this compound?
Methodological Answer:
- Purity Verification: Reanalyze samples via DSC (differential scanning calorimetry) and HPLC to rule out impurities .
- Solvent Effects: Test solubility in multiple solvents (e.g., DMSO vs. EtOAc) and report standardized conditions .
- Interlab Validation: Collaborate with independent labs to confirm reproducibility .
Q. Q8. What strategies validate the enantiomeric purity of (3R)-configured derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
